[(5-phenylfuran-2-yl)methyl](piperidin-4-ylmethyl)amine
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Overview
Description
(5-Phenyl-2-furyl)methylamine is a compound that features a piperidine ring, a phenyl group, and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound could have significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-2-furyl)methylamine typically involves the formation of the piperidine ring followed by the attachment of the phenyl and furan groups One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-2-furyl)methylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl and furan groups.
Substitution: Various substitution reactions can be performed to introduce different substituents on the phenyl or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms, while nucleophilic substitution can introduce other groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenyl or furan rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on receptor binding and enzyme inhibition.
Medicine: The piperidine ring is a common feature in many drugs, suggesting that this compound could be explored for its therapeutic potential.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Phenyl-2-furyl)methylamine likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the phenyl and furan groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine itself or substituted piperidines share the piperidine ring structure.
Phenyl derivatives: Compounds like benzylamine or phenethylamine have similar phenyl groups.
Furan derivatives: Compounds such as furfurylamine or furan-2-carboxylic acid contain the furan ring.
Uniqueness
(5-Phenyl-2-furyl)methylamine is unique due to the combination of the piperidine, phenyl, and furan rings in a single molecule. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C17H22N2O/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14/h1-7,14,18-19H,8-13H2 |
InChI Key |
SWZBGLPNJVKLSU-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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